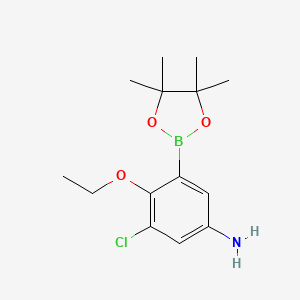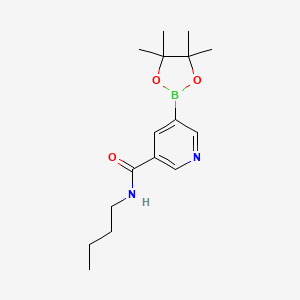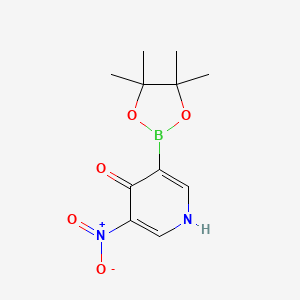![molecular formula C16H21BN2O4 B7954179 Ethyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate](/img/structure/B7954179.png)
Ethyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate is a specialized compound utilized in various scientific fields. Its structure comprises a pyridine ring attached to a dioxaborolane moiety, which plays a crucial role in its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate typically involves a multi-step process:
Formation of the Pyridine Ring: : Starting from a pyridine derivative, the ring is modified to introduce the cyano and boron-containing groups.
Formation of the Dioxaborolane Moiety: : Tetramethyl dioxaborolane is synthesized separately and then attached to the pyridine ring.
Key reagents include ethyl acetate, pyridine derivatives, and boron-containing compounds. Conditions often involve the use of catalysts, controlled temperatures, and an inert atmosphere to prevent unwanted reactions.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up with continuous flow reactors to maintain consistent reaction conditions. Solvent recovery systems and automated monitoring are implemented to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate undergoes several types of reactions:
Substitution Reactions: : Frequently involving nucleophiles and electrophiles to replace functional groups.
Oxidation and Reduction: : Can be oxidized to higher oxidation states or reduced to simpler forms.
Coupling Reactions: : Especially useful in forming carbon-carbon bonds, leveraging the boron moiety.
Common reagents include strong acids, bases, and transition metal catalysts. Major products include functionalized pyridine derivatives and boron-containing analogs.
Scientific Research Applications
This compound finds use in:
Chemistry: : As a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : Utilized in the design of molecular probes and imaging agents.
Medicine: : Investigated for its potential role in drug development and diagnostic assays.
Industry: : Employed in material science for the development of novel polymers and sensors.
Mechanism of Action
Ethyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate interacts with biological systems through:
Molecular Targets: : Primarily enzymes and receptors where the boron and pyridine moieties facilitate binding.
Pathways Involved: : Various signal transduction pathways where it acts as a modulator of activity.
Comparison with Similar Compounds
Compared to other boron-containing compounds:
Uniqueness: : Its specific arrangement of cyano and boron groups enhances its stability and reactivity.
Similar Compounds: : Includes boronic acids, boronate esters, and other pyridine derivatives which share some functional characteristics but differ in reactivity and applications.
This compound stands out due to its versatility and the unique properties imparted by its dioxaborolane group.
Properties
IUPAC Name |
ethyl (2Z)-2-cyano-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O4/c1-6-21-14(20)12(9-18)13-8-7-11(10-19-13)17-22-15(2,3)16(4,5)23-17/h7-8,10,19H,6H2,1-5H3/b13-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWNZNLXRKTUQA-SEYXRHQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=C(C#N)C(=O)OCC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN/C(=C(/C#N)\C(=O)OCC)/C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl([2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl])amine](/img/structure/B7954110.png)
![1-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one](/img/structure/B7954114.png)
![3-Fluoro-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline](/img/structure/B7954117.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbohydrazide](/img/structure/B7954132.png)

![2-[2-(4-Fluoro-2-nitrophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7954155.png)
![3-Fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline](/img/structure/B7954158.png)
![3-Fluoro-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline hydrochloride](/img/structure/B7954161.png)
![N-[5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B7954162.png)


![1,3-Dimethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]propanedioate](/img/structure/B7954186.png)

